molecular formula C11H10ClN3OS B8347159 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine

2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine

Cat. No. B8347159
M. Wt: 267.74 g/mol
InChI Key: URKNTEZUHKKVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

2-chloro-4-(2-methylsulfanylpyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C11H10ClN3OS/c1-17-11-14-5-4-10(15-11)16-7-2-3-9(13)8(12)6-7/h2-6H,13H2,1H3

InChI Key

URKNTEZUHKKVPF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.10 g (3.69 mmol) 2-methylsulfanyl-4-(3-chloro-4-nitrophenoxy)-pyrimidine, 20 ml ethanol, 20 ml THF, and 300 mg palladium/BaSO4 is hydrogenated at 50 mbar hydrogen pressure at r.t. for 8 h. The catalyst was removed by filtration, washed with 20 ml ethanol and evaporated. The residue was purified by chromatography on silica (ethyl acetate/isohexane 2:7) to give 320 mg (32%) 2-chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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